2,3-Dimethylcyclobutan-1-one
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Overview
Description
2,3-Dimethylcyclobutan-1-one is a cyclic ketone with the molecular formula C6H10O It is a derivative of cyclobutanone, where two methyl groups are substituted at the 2 and 3 positions of the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of 2,3-dimethyl-1,3-butadiene with carbon monoxide in the presence of a catalyst such as palladium. The reaction is typically carried out under high pressure and temperature conditions to facilitate the formation of the cyclobutane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and high-throughput screening can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,3-dimethylcyclobutan-1-ol.
Substitution: The methyl groups on the cyclobutane ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products:
Oxidation: Formation of 2,3-dimethylcyclobutan-1-carboxylic acid.
Reduction: Formation of 2,3-dimethylcyclobutan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3-Dimethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of ring strain and reactivity.
Biology: The compound can be used as a model system to study enzyme-catalyzed reactions involving cyclic ketones.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethylcyclobutan-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of new chemical bonds and the generation of reactive intermediates.
Comparison with Similar Compounds
Cyclobutanone: The parent compound without methyl substitutions.
2-Methylcyclobutan-1-one: A similar compound with a single methyl group substitution.
3,3-Dimethylcyclobutan-1-one: Another derivative with different methyl group positioning.
Uniqueness: 2,3-Dimethylcyclobutan-1-one is unique due to the presence of two methyl groups at specific positions on the cyclobutane ring, which can influence its reactivity and stability. This structural feature distinguishes it from other cyclobutanone derivatives and can lead to different chemical behaviors and applications.
Properties
IUPAC Name |
2,3-dimethylcyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-3-6(7)5(4)2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVGZXHESDAIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38559-13-6 |
Source
|
Record name | 2,3-dimethylcyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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